molecular formula C15H13ClO3 B3023703 2-Chloro-3',5'-dimethoxybenzophenone CAS No. 951891-95-5

2-Chloro-3',5'-dimethoxybenzophenone

Cat. No. B3023703
CAS RN: 951891-95-5
M. Wt: 276.71 g/mol
InChI Key: RLARQHZLNLKCPR-UHFFFAOYSA-N
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Description

The compound "2-Chloro-3',5'-dimethoxybenzophenone" is not directly studied in the provided papers. However, the papers do discuss various chlorinated compounds and their chemical behaviors, which can provide indirect insights into the properties and reactions of chlorinated benzophenones. For instance, chlorinated compounds are often used in the synthesis of more complex molecules, as seen in the use of 2-chlorothiophene for the formation of dimer type products , or in the preparation of antineoplastic agents where a chloro-naphthoquinone derivative exhibits cytotoxic activities .

Synthesis Analysis

The synthesis of chlorinated organic compounds can involve various strategies, including direct chlorination, coupling reactions, and the use of chlorinated intermediates. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation produces a chlorinated isobenzofuranone derivative . This suggests that similar methods could potentially be applied to synthesize derivatives of 2-Chloro-3',5'-dimethoxybenzophenone.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can significantly influence their reactivity and physical properties. The crystal structure analysis of a chlorinated isobenzofuranone derivative reveals the presence of short intermolecular interactions and π-π stacking, which are important for the stability of the crystal structure . These findings can be extrapolated to predict that 2-Chloro-3',5'-dimethoxybenzophenone may also exhibit similar intermolecular interactions due to the presence of aromatic rings and chloro substituents.

Chemical Reactions Analysis

Chlorinated compounds participate in a variety of chemical reactions. For instance, 2-chlorothiophene reacts with cation exchange resin and orthophosphoric acid to yield dimer type products , while 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone is used as an intermediate in the synthesis of cytotoxic agents . These examples demonstrate the reactivity of chlorinated compounds in forming more complex structures, which could be relevant to the chemical behavior of 2-Chloro-3',5'-dimethoxybenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be quite diverse. For example, the photochemistry of chlorinated acetophenones reveals that they can undergo 1,5-hydrogen migration and cyclization under specific conditions . Additionally, the oxidation of chlorinated indoles with m-chloroperbenzoic acid leads to various products, indicating a complex reactivity profile . These studies suggest that 2-Chloro-3',5'-dimethoxybenzophenone may also have unique physical and chemical properties that could be explored in further research.

properties

IUPAC Name

(2-chlorophenyl)-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARQHZLNLKCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232911
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',5'-dimethoxybenzophenone

CAS RN

951891-95-5
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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